![molecular formula C19H18BrN3O3S B2621210 3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189997-89-4](/img/structure/B2621210.png)
3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.5]dec-3-en-2-one.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can have various biochemical and physiological effects depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, this compound has been shown to exhibit fluorescent properties, making it a potential candidate for bioimaging applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is its potential as a versatile tool for various scientific research applications. Its unique structural features and diverse biological activities make it a promising candidate for the development of new drugs, antibiotics, and bioimaging probes. However, its limitations include its low solubility in water and potential toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of its potential as a fluorescent probe for in vivo bioimaging applications. Additionally, the study of its potential as a new class of antibiotics for the treatment of multidrug-resistant bacterial infections is an important area of future research. Finally, the elucidation of its mechanism of action and the identification of its molecular targets will be critical for the development of new drugs and therapeutic interventions.
Synthesis Methods
The synthesis of 3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves the reaction of 4-bromoaniline with 2,2,2-trifluoroacetylacetone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with phenylsulfonyl chloride and triethylamine to produce the final product. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer, antibacterial, and antifungal activities. It has also been shown to exhibit activity against multidrug-resistant bacteria, making it a promising candidate for the development of new antibiotics. In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging applications.
properties
IUPAC Name |
8-(benzenesulfonyl)-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-15-8-6-14(7-9-15)17-18(24)22-19(21-17)10-12-23(13-11-19)27(25,26)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXZGZXOABCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
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